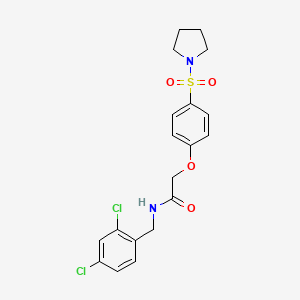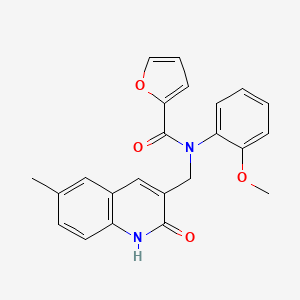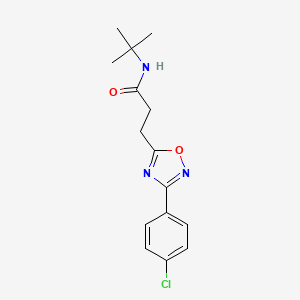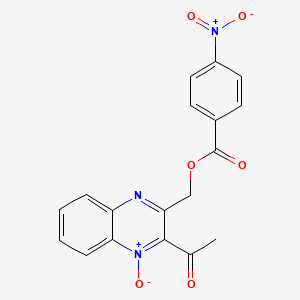
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the activation of a cellular pathway known as the Nrf2 pathway. This pathway is responsible for regulating cellular responses to oxidative stress and inflammation. 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide activates this pathway, leading to the production of antioxidants and other protective molecules that help to prevent cancer cell growth and survival.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell death through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a research tool is its specificity for cancer cells. It has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research. However, one limitation of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, researchers are exploring the use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a diagnostic tool for cancer, as it is highly expressed in many types of cancer cells.
合成方法
The synthesis of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-acetylquinoxaline with 4-nitrobenzoyl chloride to form an intermediate, which is then treated with sodium borohydride to yield the final product. This synthesis method has been optimized over the years to improve yields and purity.
科学研究应用
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It has been shown to induce cell death in several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for these treatments.
属性
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-4-2-3-5-16(14)20(17)24)10-27-18(23)12-6-8-13(9-7-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECWHUOKBVFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

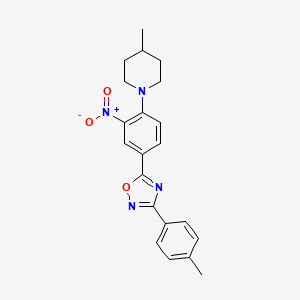


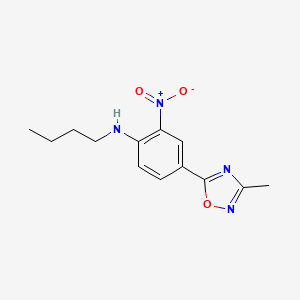


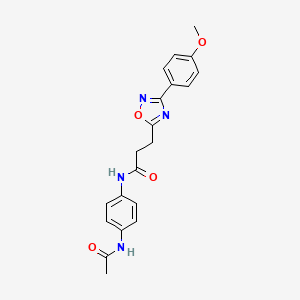

![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)
